molecular formula C9H12O2 B14683200 Spiro[4.4]nonane-1,4-dione CAS No. 39984-91-3

Spiro[4.4]nonane-1,4-dione

Cat. No.: B14683200
CAS No.: 39984-91-3
M. Wt: 152.19 g/mol
InChI Key: KEVJXYMHFRHZMI-UHFFFAOYSA-N
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Description

Spiro[44]nonane-1,4-dione is a spirocyclic compound characterized by a unique structure where two cyclohexane rings are connected through a single carbon atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4.4]nonane-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexanone derivatives, which undergo intramolecular aldol condensation to form the spirocyclic structure. The reaction conditions often require the presence of a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Spiro[4.4]nonane-1,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with hydroxyl or carboxyl groups, while reduction can produce spiro[4.4]nonane-1,4-diol .

Scientific Research Applications

Spiro[4.4]nonane-1,4-dione has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds and studying reaction mechanisms.

    Biology: The compound is used in the design of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which spiro[4.4]nonane-1,4-dione exerts its effects involves its ability to interact with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. The pathways involved can include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.5]decane-1,6-dione
  • Spiro[5.5]undecane-1,7-dione
  • Spiro[4.4]nonane-1,6-dione

Uniqueness

Spiro[4.4]nonane-1,4-dione is unique due to its specific spiro linkage and the position of the carbonyl groups. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds.

Properties

CAS No.

39984-91-3

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

spiro[4.4]nonane-1,4-dione

InChI

InChI=1S/C9H12O2/c10-7-3-4-8(11)9(7)5-1-2-6-9/h1-6H2

InChI Key

KEVJXYMHFRHZMI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)CCC2=O

Origin of Product

United States

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